Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
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Overview
Description
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane is a chemical compound with the molecular formula C18H30F3NSn. It is known for its unique combination of properties that make it valuable in various scientific research applications, particularly in the fields of catalysis, organic synthesis, and materials science.
Preparation Methods
The synthesis of Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane typically involves the reaction of 6-(trifluoromethyl)pyridine with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group acts as a leaving group in substitution reactions, while the trifluoromethyl group imparts unique electronic properties to the compound. These properties enable the compound to interact with specific molecular targets and pathways, facilitating its use in catalysis and organic synthesis .
Comparison with Similar Compounds
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane can be compared with other similar compounds, such as:
Tributylstannyl-2-trifluoromethylpyridine: Similar in structure but differs in the position of the trifluoromethyl group.
Tributylstannyl-4-trifluoromethylpyridine: Another isomer with the trifluoromethyl group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers.
Properties
IUPAC Name |
tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBOCHMLBTELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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